3-Aminooxetane-3-carbonitrile hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-Aminooxetane-3-carbonitrile hydrochloride typically involves the following steps :

Synthesis of 3-Aminooxetane-3-carbaldehyde: This is achieved through the reaction of oxetane with ammonia and formaldehyde under controlled conditions.

Conversion to 3-Aminooxetane-3-carbonitrile: The aldehyde is then converted to the nitrile using reagents such as hydroxylamine hydrochloride.

Formation of Hydrochloride Salt: Finally, the nitrile is treated with hydrochloric acid to form the hydrochloride salt.

Analyse Chemischer Reaktionen

3-Aminooxetane-3-carbonitrile hydrochloride undergoes various chemical reactions, including :

Oxidation: It can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Characteristics:

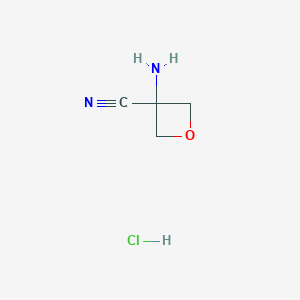

- IUPAC Name: 3-aminooxetane-3-carbonitrile hydrochloride

- Molecular Formula: CHClNO

- Molecular Weight: 138.56 g/mol

- SMILES Notation: C1C(CO1)(C#N)N

Medicinal Chemistry

This compound has shown potential as a pharmacophore in drug development. Its structure can be modified to create derivatives with enhanced biological activity. The oxetane ring offers unique properties that can improve solubility and metabolic stability, making it an attractive candidate for new therapeutic agents.

Key Findings:

- Antiviral Activity: Research indicates that oxetane derivatives exhibit antiviral properties, particularly against HIV, suggesting their potential in antiviral drug development .

- Peptidomimetics: The compound can mimic peptide structures while providing enhanced stability against enzymatic degradation, which is beneficial for designing long-lasting therapeutics.

Biological Research

In biological studies, this compound serves as a model compound to investigate the interactions of oxetane derivatives with biological molecules. Its ability to form hydrogen bonds through its amino group enhances its utility in studying enzyme-substrate interactions.

Material Science

The incorporation of 3-aminooxetane derivatives into polymers can lead to the development of materials with unique properties. These compounds can enhance the performance of materials by improving their mechanical and thermal stability.

Antiviral Activity

Research on oxetane nucleosides has demonstrated their effectiveness against HIV. The introduction of an oxetane moiety into nucleosides has been shown to inhibit viral replication, highlighting the potential of these compounds in antiviral therapy .

Peptidomimetics Development

Studies have illustrated how this compound can function as a peptidomimetic. This capability allows for the design of drugs that maintain efficacy over extended periods while resisting enzymatic degradation, making them suitable for therapeutic use .

Wirkmechanismus

The mechanism of action of 3-Aminooxetane-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways . The compound can act as a precursor to bioactive molecules that interact with enzymes, receptors, or other proteins, leading to desired biological effects. The exact pathways depend on the specific application and the structure of the final synthesized product.

Vergleich Mit ähnlichen Verbindungen

3-Aminooxetane-3-carbonitrile hydrochloride can be compared with other similar compounds such as :

3-Aminooxetane-3-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group.

3-Aminooxetane-3-methanol: This compound features a hydroxyl group in place of the nitrile group.

3-Aminooxetane-3-thiol: This compound contains a thiol group instead of a nitrile group.

The uniqueness of this compound lies in its nitrile group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives .

Biologische Aktivität

3-Aminooxetane-3-carbonitrile hydrochloride is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies that highlight its significance in research.

Molecular Formula: C₄H₈ClN₃

Molecular Weight: Approximately 139.56 g/mol

Structure: The compound features an oxetane ring with an amino group and a carbonitrile functional group, which contributes to its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that ensure high purity and yield. Common methods include:

- Formation of the Oxetane Ring: Utilizing appropriate precursors to create the oxetane structure.

- Introduction of the Amino Group: Employing amination reactions to attach the amino group.

- Formation of the Carbonitrile Functional Group: This can be achieved through nitrilation processes.

These synthetic routes are essential for producing compounds necessary for biological assays and therapeutic applications.

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Cell Culture Applications: It serves as a non-ionic organic buffering agent, maintaining physiological pH levels in cell cultures, which is crucial for various biochemical experiments.

- Stability in Biological Systems: The compound has shown increased stability and resistance to enzymatic degradation, making it suitable for use in peptide synthesis and drug development.

Cytotoxicity Studies

Preliminary studies have suggested that this compound does not exhibit significant cytotoxicity at moderate concentrations. This property is vital for its use in cellular assays, where maintaining cell viability is essential.

Case Studies

Several studies have explored the biological implications of this compound:

-

Peptide Synthesis:

- Objective: To evaluate the compound's role in synthesizing constrained peptides that mimic protein secondary structures.

- Findings: Peptides synthesized with this compound displayed enhanced stability and resistance to proteolytic degradation, indicating its potential in drug design.

-

Environmental Impact Assessments:

- Objective: To study the biodegradation profile of the compound.

- Results: Environmental simulations revealed significant degradation rates and pathways, providing insights into its environmental fate and safety for regulatory assessments.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Aminooxetane-3-carbonitrile HCl | Oxetane ring, amino and nitrile groups | Non-cytotoxic; used in peptide synthesis |

| Related Oxetanes | Varying functional groups | Different stability profiles; varied activity |

Eigenschaften

IUPAC Name |

3-aminooxetane-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c5-1-4(6)2-7-3-4;/h2-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNKPZYSGPOHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818847-73-2 | |

| Record name | 3-Oxetanecarbonitrile, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.